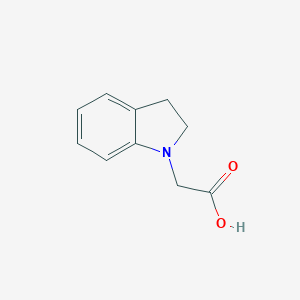

2-(Indolin-1-yl)acetic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

2-(2,3-dihydroindol-1-yl)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11NO2/c12-10(13)7-11-6-5-8-3-1-2-4-9(8)11/h1-4H,5-7H2,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZYKYVZPUUGVMFE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(C2=CC=CC=C21)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90353532 | |

| Record name | 2-(Indolin-1-yl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90353532 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

177.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

193544-62-6 | |

| Record name | 2-(Indolin-1-yl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90353532 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,3-Dihydro-1H-indol-1-ylacetic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 2-(Indolin-1-yl)acetic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of the Indoline Scaffold

The indoline scaffold is a privileged heterocyclic motif frequently encountered in a diverse array of biologically active compounds and natural products. Its rigid, bicyclic structure provides a valuable framework for the spatial presentation of functional groups, enabling precise interactions with biological targets. The N-functionalization of the indoline ring, particularly with an acetic acid moiety, introduces a key pharmacophore that can enhance solubility, modulate electronic properties, and provide a crucial anchor point for binding to proteins. 2-(Indolin-1-yl)acetic acid, as a fundamental representative of this class, serves as a versatile building block in medicinal chemistry and drug discovery programs. Understanding its synthesis and detailed characterization is paramount for its effective utilization in the development of novel therapeutic agents. This guide provides a comprehensive overview of a robust synthetic protocol and the analytical techniques required to verify the structure and purity of this compound.

Synthesis of this compound: A Two-Step Approach

The most common and efficient method for the synthesis of this compound is a two-step process involving the N-alkylation of indoline with an ethyl haloacetate, followed by the hydrolysis of the resulting ester. This approach is favored due to the ready availability of the starting materials and the generally high yields of the reactions.

Step 1: N-Alkylation of Indoline with Ethyl Chloroacetate

The initial step involves the nucleophilic substitution reaction between indoline and ethyl chloroacetate. The nitrogen atom of the indoline acts as a nucleophile, attacking the electrophilic carbon of the ethyl chloroacetate and displacing the chloride leaving group. This reaction is typically carried out in the presence of a non-nucleophilic base to neutralize the hydrochloric acid formed as a byproduct, thereby driving the reaction to completion.

Experimental Protocol: Synthesis of Ethyl 2-(Indolin-1-yl)acetate

-

Materials:

-

Indoline

-

Ethyl chloroacetate

-

Potassium carbonate (anhydrous)

-

Acetonitrile (anhydrous)

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Rotary evaporator

-

Separatory funnel

-

Ethyl acetate

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

-

-

Procedure:

-

To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add indoline (1.0 eq), anhydrous potassium carbonate (1.5 eq), and anhydrous acetonitrile.

-

Stir the mixture at room temperature for 15 minutes to ensure a good suspension of the base.

-

Slowly add ethyl chloroacetate (1.1 eq) to the reaction mixture.

-

Heat the reaction mixture to reflux (approximately 82°C) and maintain for 12-16 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Filter the solid potassium carbonate and wash it with a small amount of ethyl acetate.

-

Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the acetonitrile.

-

Dissolve the residue in ethyl acetate and transfer it to a separatory funnel.

-

Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude ethyl 2-(indolin-1-yl)acetate.

-

The crude product can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.

-

Step 2: Hydrolysis of Ethyl 2-(Indolin-1-yl)acetate

The second step is the saponification of the ester to the corresponding carboxylic acid. This is typically achieved by treating the ethyl 2-(indolin-1-yl)acetate with a strong base, such as sodium hydroxide or lithium hydroxide, in a mixture of water and a water-miscible organic solvent like ethanol or tetrahydrofuran. The reaction is followed by acidification to protonate the carboxylate salt and precipitate the desired this compound.

Experimental Protocol: Synthesis of this compound

-

Materials:

-

Ethyl 2-(indolin-1-yl)acetate

-

Sodium hydroxide

-

Ethanol

-

Water

-

Hydrochloric acid (1 M)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Ice bath

-

Buchner funnel and filter paper

-

-

Procedure:

-

Dissolve ethyl 2-(indolin-1-yl)acetate (1.0 eq) in a mixture of ethanol and water in a round-bottom flask.

-

Add sodium hydroxide (2.0 eq) to the solution and stir the mixture at room temperature for 2-4 hours, or until TLC analysis indicates the complete consumption of the starting material.

-

Cool the reaction mixture in an ice bath.

-

Slowly add 1 M hydrochloric acid to the mixture with stirring until the pH is acidic (pH 2-3). A precipitate should form.

-

Collect the solid precipitate by vacuum filtration using a Buchner funnel.

-

Wash the solid with cold water to remove any inorganic salts.

-

Dry the solid under vacuum to afford the final product, this compound.

-

Caption: Synthetic pathway for this compound.

Characterization of this compound

Thorough characterization is essential to confirm the identity and purity of the synthesized this compound. A combination of spectroscopic techniques is employed for this purpose.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules. Both ¹H and ¹³C NMR spectra provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively.

Expected ¹H NMR Spectral Data (400 MHz, CDCl₃, δ in ppm):

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~7.1-7.2 | m | 2H | Aromatic protons |

| ~6.6-6.8 | m | 2H | Aromatic protons |

| ~4.0 | s | 2H | -CH₂-COOH |

| ~3.4 | t | 2H | N-CH₂- (indoline ring) |

| ~3.0 | t | 2H | -CH₂- (indoline ring) |

| ~10-12 | br s | 1H | -COOH |

Expected ¹³C NMR Spectral Data (100 MHz, CDCl₃, δ in ppm):

| Chemical Shift (ppm) | Assignment |

| ~175 | C=O (carboxylic acid) |

| ~150 | Quaternary aromatic carbon |

| ~128 | Aromatic CH |

| ~125 | Aromatic CH |

| ~120 | Aromatic CH |

| ~108 | Aromatic CH |

| ~53 | N-CH₂- (indoline ring) |

| ~50 | -CH₂-COOH |

| ~28 | -CH₂- (indoline ring) |

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Expected FT-IR Spectral Data (KBr, cm⁻¹):

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 2500-3300 | Broad | O-H stretch (carboxylic acid) |

| ~2950 | Medium | C-H stretch (aliphatic) |

| ~1700 | Strong | C=O stretch (carboxylic acid) |

| ~1600, ~1480 | Medium-Strong | C=C stretch (aromatic) |

| ~1250 | Strong | C-N stretch |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For this compound (C₁₀H₁₁NO₂), the expected molecular weight is approximately 177.19 g/mol .

Expected Mass Spectrum Data (Electron Ionization - EI):

| m/z | Interpretation |

| 177 | Molecular ion [M]⁺ |

| 132 | [M - COOH]⁺ |

| 118 | [M - CH₂COOH]⁺ |

Potential Applications in Drug Development

Derivatives of indole and indoline acetic acids have shown a wide range of biological activities, making them attractive scaffolds for drug discovery.[1] The carboxylic acid moiety can act as a key binding group for various receptors and enzymes. The indoline core can be further functionalized to optimize potency, selectivity, and pharmacokinetic properties. Potential therapeutic areas for derivatives of this compound include anti-inflammatory, analgesic, and anticancer applications.

Conclusion

This technical guide has outlined a reliable and straightforward synthetic route for the preparation of this compound. The detailed characterization data provides a benchmark for researchers to confirm the successful synthesis and purity of this valuable building block. The versatility of the indoline scaffold, coupled with the functional handle provided by the acetic acid side chain, ensures that this compound will continue to be a compound of significant interest in the field of medicinal chemistry and drug development.

References

-

Arief, M. M. H., et al. (2013). Synthesis of some heterocyclic compounds based on (2, 3-dioxo-2, 3-dihydro-1H-indol-1-yl) acetyl acetic acid derivatives. International Journal of Basic and Applied Sciences, 2(2), 157-164. [Link]

-

Singh, K. S., Sawant, S. G., & Kaminsky, W. (n.d.). Regioselective synthesis of pyrrole and indole-fused isocoumarins catalysed by N^O chelate ruthenium(II) complex. [Link]

-

Wishart, D. S., et al. (2022). HMDB 5.0: The Human Metabolome Database for 2022. Nucleic Acids Research, 50(D1), D622-D631. [Link]

-

Di Micco, S., et al. (2021). Exploiting the 2-(1,3,4,9-tetrahydropyrano[3,4-b]indol-1-yl)acetic Acid Scaffold to Develop Novel Dual Cyclooxygenase-2/Thromboxane A2 Receptor Inhibitors. Journal of Medicinal Chemistry, 64(21), 16035–16057. [Link]

-

National Center for Biotechnology Information. (n.d.). 2-(2,3-dioxo-2,3-dihydro-1H-indol-1-yl)acetic acid. PubChem. [Link]

-

National Center for Biotechnology Information. (n.d.). 2-Methyl-1H-indole-3-acetic acid. PubChem. [Link]

-

Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. [Link]

-

MassBank of North America (MoNA). (n.d.). Indole-3-acetic acid. [Link]

-

Royal Society of Chemistry. (n.d.). Supporting information Indoles. [Link]

-

SpectraBase. (n.d.). 2-(7-benzhydryloxy-2,3-dihydro-1H-indol-2-yl)acetic acid. [Link]

-

mzCloud. (n.d.). Indole 3 acetic acid. [Link]

-

Naik, N., et al. (2011). Synthesis and antioxidant evaluation of novel indole-3-acetic acid analogues. European Journal of Chemistry, 2(3), 337-341. [Link]

-

Kihel, A., et al. (2016). Study of Mass Spectra of Some Indole Derivatives. American Journal of Analytical Chemistry, 7, 351-355. [Link]

-

Shetti, N. P., & Nandibewoor, S. T. (2009). Kinetic and Mechanistic Investigations on Oxidation of L-tryptophan by Diperiodatocuprate(III) in Aqueous Alkaline Medium. ResearchGate. [Link]

-

Sun, H., & Yost, G. S. (2008). Dehydrogenation of the Indoline-Containing Drug 4-Chloro-N-(2-methyl-1-indolinyl)-3-sulfamoylbenzamide (Indapamide) by CYP3A4: Correlation with in Silico Predictions. Drug Metabolism and Disposition, 36(8), 1666–1676. [Link]

-

SpectraBase. (n.d.). 3-Indole acetic acid. [Link]

-

Schmalzbauer, M., et al. (2022). Monoselective N-Methylation of Amides, Indoles, and Related Structures Using Quaternary Ammonium Salts as Solid Methylating Agents. The Journal of Organic Chemistry, 87(20), 13697–13710. [Link]

-

Biological Magnetic Resonance Bank. (n.d.). BMRB entry bmse000177. [Link]

-

ResearchGate. (n.d.). FT-IR spectrum of control indole. [Link]

-

National Center for Biotechnology Information. (n.d.). 1H-Indole-1-acetic acid. PubChem. [Link]

-

National Center for Biotechnology Information. (n.d.). Oxindole-3-acetic acid. PubChem. [Link]

-

ResearchGate. (n.d.). IR spectra of indole-3-acetic acid in KBr. [Link]

-

Maji, M., et al. (2022). Regio-Selective C3- and N-Alkylation of Indolines in Water under Air Using Alcohols. The Journal of Organic Chemistry, 87(9), 5603–5616. [Link]

-

ResearchGate. (n.d.). Ru(II)-catalyzed Regioselective C-7 Hydroxymethylation of Indolines with Formaldehyde. [Link]

-

Chen, Y.-C., et al. (2023). Surface-Engineered Amino-Graphene Oxide Aerogel Functionalized with Cyclodextrin for Desulfurization and Denitrogenation in Oil Refining. Gels, 9(1), 34. [Link]

Sources

An In-Depth Technical Guide to the Chemical Properties of 2-(Indolin-1-yl)acetic Acid and its Analogues

For Researchers, Scientists, and Drug Development Professionals

Introduction

The indoline scaffold is a privileged heterocyclic motif frequently encountered in a vast array of natural products and synthetic compounds of significant medicinal value. Its unique three-dimensional, non-planar structure imparts desirable physicochemical properties, such as increased water solubility and reduced lipophilicity compared to its aromatic counterpart, indole.[1] This has led to the increasing exploitation of the indoline core in modern drug discovery.[2] This guide focuses on a specific class of these compounds: 2-(Indolin-1-yl)acetic acid and its analogues. By exploring their chemical properties, synthesis, and biological activities, we aim to provide a comprehensive resource for researchers and drug development professionals working with these promising molecules.

Part 1: Core Chemical and Physical Properties

The parent compound, this compound, possesses a unique combination of a secondary amine embedded within a bicyclic aromatic system and a carboxylic acid functional group. This structure dictates its chemical reactivity and physical properties.

Physicochemical Properties

Understanding the physicochemical properties of this compound is crucial for its application in drug development, including formulation and pharmacokinetic studies. While experimental data for the parent compound is scarce, we can infer its properties from related structures like indole-3-acetic acid.

| Property | Predicted Value/Information | Source |

| Molecular Formula | C₁₀H₁₁NO₂ | N/A |

| Molecular Weight | 177.19 g/mol | N/A |

| Appearance | Likely a solid at room temperature. | [2] |

| pKa | The carboxylic acid moiety suggests acidic properties, with an estimated pKa around 4-5. | N/A |

| Solubility | Expected to have good solubility in polar organic solvents like DMSO, ethanol, and methanol. Its aqueous solubility is likely pH-dependent, increasing at higher pH values due to the deprotonation of the carboxylic acid. The indoline ring contributes to some hydrophobic character.[2] | [2] |

| LogP | The LogP is predicted to be moderate, balancing the hydrophobicity of the indoline core with the hydrophilicity of the carboxylic acid group. | N/A |

Reactivity and Stability

The reactivity of this compound is primarily centered around the carboxylic acid group and the nitrogen atom of the indoline ring.

-

Carboxylic Acid Group: This group can undergo typical reactions such as esterification, amidation, and reduction. The acidity of the carboxylic proton makes it susceptible to deprotonation in the presence of a base.

-

Indoline Nitrogen: The lone pair of electrons on the nitrogen atom makes it nucleophilic and basic. It can be further alkylated or acylated.

-

Aromatic Ring: The benzene ring of the indoline scaffold can undergo electrophilic aromatic substitution, although the substitution pattern will be influenced by the activating effect of the nitrogen atom.

-

Stability: Indole-3-acetic acid derivatives can be susceptible to decarboxylation at elevated temperatures.[3] Therefore, it is advisable to store this compound and its analogues in a cool, dark, and dry place.

Part 2: Synthesis of this compound and its Analogues

A common and versatile method for the synthesis of this compound involves the N-alkylation of indoline with an α-haloacetate ester, followed by hydrolysis of the ester to yield the desired carboxylic acid.

General Synthesis Workflow

Caption: General workflow for the synthesis of this compound.

Detailed Experimental Protocol: Synthesis of this compound

This protocol describes a two-step synthesis starting from indoline.

Step 1: Synthesis of Ethyl 2-(indolin-1-yl)acetate

-

Reaction Setup: To a solution of indoline (1.0 eq) in a suitable solvent such as acetonitrile or DMF, add a base like potassium carbonate (K₂CO₃, 2.0 eq).

-

Addition of Alkylating Agent: Slowly add ethyl bromoacetate (1.2 eq) to the reaction mixture at room temperature.

-

Reaction Monitoring: Stir the reaction mixture at room temperature or slightly elevated temperature (e.g., 60 °C) and monitor the progress by Thin Layer Chromatography (TLC).[4]

-

Work-up: Once the reaction is complete, filter off the inorganic salts and concentrate the filtrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Step 2: Hydrolysis to this compound

-

Reaction Setup: Dissolve the purified ethyl 2-(indolin-1-yl)acetate (1.0 eq) in a mixture of ethanol and water.

-

Hydrolysis: Add an excess of a base, such as sodium hydroxide (NaOH, 3.0 eq), to the solution.[5]

-

Reaction Monitoring: Heat the mixture to reflux and monitor the disappearance of the starting material by TLC.

-

Work-up and Purification: After completion, cool the reaction mixture and acidify with a mineral acid (e.g., 1M HCl) to precipitate the carboxylic acid. Collect the solid product by filtration, wash with cold water, and dry under vacuum. The final product can be further purified by recrystallization.

Part 3: Biological Activities and Structure-Activity Relationships (SAR)

Derivatives of this compound have shown a wide range of biological activities, making them attractive scaffolds for drug discovery.

Antimicrobial Activity

N-substituted indole and indoline derivatives have demonstrated significant antibacterial and antifungal activities.[2] The introduction of various substituents on the indoline nitrogen can enhance the pharmacological properties of these compounds. For instance, certain N-substituted indoline derivatives of sultams have shown potent activity against Gram-positive bacteria like S. aureus and B. subtilis.

Anticancer Activity

The indole nucleus is a key component of many anticancer agents.[6] Analogues of this compound have been investigated for their cytotoxic effects on various cancer cell lines. For example, some 2-(3-indolyl)acetamides and their oxazoline analogues have shown promising anticancer activity. The mechanism of action often involves the induction of cell cycle arrest and apoptosis.[7]

The following table summarizes the cytotoxic activity of some representative indole/indoline derivatives against different cancer cell lines.

| Compound/Analogue | Cancer Cell Line | IC₅₀ (µM) | Source |

| Indolin-2-one derivative (5h) | HT-29 (Colon) | 0.016 | [8] |

| Indolin-2-one derivative (5h) | H460 (Lung) | 0.0037 | [8] |

| Thiazolyl-indole-2-carboxamide (6i) | MCF-7 (Breast) | 6.10 | [9] |

| Thiazolyl-indole-2-carboxamide (6v) | MCF-7 (Breast) | 6.49 | [9] |

| Indole-aryl amide (2) | MCF-7 (Breast) | 0.81 | [10] |

| Indole-aryl amide (2) | PC-3 (Prostate) | 2.13 | [10] |

| Indole-aryl amide (5) | HT-29 (Colon) | Selective toxicity | [10] |

Anti-inflammatory Activity

Indole acetic acid derivatives, such as indomethacin, are well-known nonsteroidal anti-inflammatory drugs (NSAIDs) that act by inhibiting cyclooxygenase (COX) enzymes.[11] The this compound scaffold can be considered a bioisostere of these established anti-inflammatory agents. The anti-inflammatory and antinociceptive activities of various indole derivatives have been demonstrated in several in vivo models, often associated with a reduction in pro-inflammatory cytokines like TNF-α and IL-1β.[12]

Structure-Activity Relationship (SAR) Insights

The biological activity of this compound analogues can be modulated by substitutions at various positions.

Caption: Key positions for structural modification on the this compound scaffold.

-

N-Substitution: The nature of the substituent on the indoline nitrogen is critical for activity. Aromatic or heteroaromatic substituents can engage in additional binding interactions with biological targets.

-

Substitution on the Benzene Ring: The position and electronic nature of substituents on the benzene ring can significantly impact potency and selectivity. Halogen atoms, for example, are often incorporated to enhance binding affinity.

-

Modification of the Acetic Acid Side Chain: Conversion of the carboxylic acid to esters or amides can lead to prodrugs with improved pharmacokinetic profiles. The length and flexibility of the acetic acid chain can also be optimized.

Part 4: Analytical Techniques for Characterization

A combination of spectroscopic techniques is essential for the unambiguous characterization of this compound and its analogues.

Spectroscopic Data

| Technique | Expected Spectral Features |

| ¹H NMR | - Aromatic protons of the indoline ring (multiplets in the range of δ 6.5-7.5 ppm).- Protons of the five-membered ring (triplets or multiplets).- Methylene protons of the acetic acid chain (a singlet or AB quartet adjacent to the nitrogen).- A broad singlet for the carboxylic acid proton (typically > δ 10 ppm).[1][13] |

| ¹³C NMR | - Carbon signals of the aromatic ring (in the range of δ 110-150 ppm).- Carbonyl carbon of the carboxylic acid (δ > 170 ppm).- Methylene carbon of the acetic acid chain.- Carbon signals of the five-membered ring.[14][15] |

| IR Spectroscopy | - A broad O-H stretch from the carboxylic acid (around 3000 cm⁻¹).- A strong C=O stretch from the carboxylic acid (around 1700 cm⁻¹).- C-N stretching vibrations.- Aromatic C-H and C=C stretching vibrations.[16] |

| Mass Spectrometry | - A molecular ion peak corresponding to the molecular weight of the compound.- Characteristic fragmentation patterns, often involving the loss of the carboxylic acid group (decarboxylation).[17] |

General Analytical Workflow

Caption: A typical workflow for the analytical characterization of synthesized compounds.

Conclusion

This compound and its analogues represent a versatile and promising class of compounds with a broad spectrum of biological activities. Their unique structural features and tunable chemical properties make them valuable scaffolds in the development of new therapeutic agents. This guide has provided a comprehensive overview of their chemical properties, synthesis, and biological potential, offering a solid foundation for researchers and drug development professionals to build upon in their quest for novel and effective medicines. Further exploration of the structure-activity relationships within this class of compounds is warranted to unlock their full therapeutic potential.

References

- Harikrishna, S., & Ravindranath, L. K. (2015). Synthesis, characterization and antimicrobial activities of N-substituted indoline derivatives of sultams. Der Pharma Chemica, 7(8), 133-139.

- BenchChem. (2025). A Technical Guide to the Solubility Profile of 2-(6-methoxy-1H-indol-3-yl)acetic Acid.

-

National Center for Biotechnology Information. (n.d.). 1H-Indole-1-acetic acid. PubChem. Retrieved from [Link]

- Aksenov, D. A., et al. (2024). 2-(3-Indolyl)acetamides and their oxazoline analogues: Anticancer SAR study. Bioorganic & Medicinal Chemistry Letters, 102, 129681.

-

MassBank. (2019). Indole-3-acetic acid; LC-ESI-QTOF; MS2. Retrieved from [Link]

- Al-Ostath, A., et al. (2023). Synthesis and Evaluation of Thiazolyl-indole-2-carboxamide Derivatives as Potent Multitarget Anticancer Agents. ACS Omega.

- Kim, S. G., et al. (2017). Ethyl 2-[2-(4-Nitrobenzoyl)

- Shaikh, T. M., & Debebe, H. (2020). Synthesis and Evaluation of Antimicrobial Activities of Novel N-Substituted Indole Derivatives. Letters in Drug Design & Discovery, 17(8), 1013-1021.

- Reddy, S. R. S., Rao, V. S., & Kanchana, S. N. (2015). Synthesis and biological evaluation of indoles. Der Pharma Chemica, 7(10), 309-319.

- Mahboobi, S., et al. (2005). Synthesis and cytotoxic activity of 2-acyl-1H-indole-4,7-diones on human cancer cell lines. European Journal of Medicinal Chemistry, 40(1), 85-92.

- Al-Warhi, T., et al. (2023). Design, Synthesis, and Cytotoxicity Evaluation of Novel Indolin-2-One Based Molecules on Hepatocellular Carcinoma HepG2 Cells as Protein Kinase Inhibitors. Molecules, 28(10), 4065.

- Al-Hadedi, A. A. M., et al. (2016).

- BenchChem. (2025). Troubleshooting guide for "2-(6-methoxy-1H-indol-3-yl)acetic Acid" reactions.

- BenchChem. (2025). Application Note: Cell-Based Assays Using Indole-3-Acetic Acid Derivatives for Anticancer Drug Discovery.

- Ronsisvalle, S., et al. (2022).

- Arkivoc. (2021). On the role of ”mental leaps” in small-molecule structure elucidation by NMR spectroscopy. Arkivoc, 2021(5), 1-19.

- International Journal of Pharmaceutical and Chemical Sciences. (2014). Synthesis, Characterization and Anti-Inflammatory and Antipyreticevaluationof Novel Indole Derivatives. International Journal of Pharmaceutical and Chemical Sciences, 3(2), 442-449.

-

Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 500 MHz, H2O, experimental) (HMDB0000197). Retrieved from [Link]

-

Lunkad, A. (2021, March 1). NSAIDs: SAR of Indole acetic acid. YouTube. Retrieved from [Link]

- Chen, K., & Li, Z. (2015). Pd(II)-Catalyzed Regioselelctive 2-Alkylation of Indoles via a Norbornene- Mediated C-H Activation: Mechanism and Applications.

- The Royal Society of Chemistry. (2019). 3-hydroxy-3-((3-methyl-4-nitroisoxazol-5-yl)methyl)indolin-2-one as versatile intermediate for retro-Henry and Friedel-Crafts al. RSC Advances, 9(59), 34365-34373.

-

ResearchGate. (n.d.). 13 CNMR spectra of indole-3-acetic acid in DMSO d 6 . (1) = 174.29, (2).... Retrieved from [Link]

- Wang, S., et al. (2012). Synthesis and anticancer activity of Indolin-2-one derivatives bearing the 4-thiazolidinone moiety. Archiv der Pharmazie, 345(1), 73-80.

- Kadry, A. M., Badawy, M. A., & Hanna, H. R. (1986). Synthesis of some indole derivatives with potential antiinflammatory activity. Pharmazie, 41(8), 558-559.

- Li, Y., et al. (2023). C2-Benzylic C(sp3)–H Alkylation of Indoles Enabled by Photoinduced, EDA-Complex-Mediated Radical–Radical Cross-Coupling. Organic Letters, 25(36), 6669-6674.

-

National Center for Biotechnology Information. (n.d.). Indole-3-Acetic Acid. PubChem. Retrieved from [Link]

- Di Micco, S., et al. (2019). Identification of 2-(thiophen-2-yl)acetic Acid-Based Lead Compound for mPGES-1 Inhibition. Frontiers in Chemistry, 7, 72.

-

SpectraBase. (n.d.). 3-Indole acetic acid. Retrieved from [Link]

- de Fátima, Â., et al. (2011). Anti-inflammatory and antinociceptive activities of indole-imidazolidine derivatives. International Immunopharmacology, 11(11), 1850-1857.

- MDPI. (2023). 1 H-NMR Guided Isolation of Bioactive Compounds from Species of the Genus Piper. Molecules, 28(5), 2020.

- The Royal Society of Chemistry. (2018). SUPPLEMENTARY INFORMATION Regioselective synthesis of pyrrole and indole-fused isocoumarins catalysed by N^O chelate ruthenium(I). New Journal of Chemistry, 42(15), 12534-12541.

-

ResearchGate. (n.d.). Examples of N‐alkylated indole and indoline based derivatives in drug area. Retrieved from [Link]

-

ResearchGate. (2017). (PDF) Ethyl 2-[2-(4-Nitrobenzoyl)-1H-indol-3-yl]acetate. Retrieved from [Link]

-

ResearchGate. (n.d.). IR spectra of indole-3-acetic acid in KBr. Indole NH-band at 3389 cm -1.... Retrieved from [Link]

-

Wikipedia. (n.d.). Indole-3-acetic acid. Retrieved from [Link]

- Google Patents. (n.d.). Process for the preparation of an optically active indoline-2-carboxylic acid or derivative thereof.

- National Center for Biotechnology Information. (2021). Synthesis and Cytotoxic Activity of Novel Indole Derivatives and Their in silico Screening on Spike Glycoprotein of SARS-CoV-2. ACS Omega, 6(45), 30435-30447.

-

National Center for Biotechnology Information. (n.d.). Ethyl 2-(1H-indol-2-yl)acetate. PubChem. Retrieved from [Link]

-

Biological Magnetic Resonance Bank. (n.d.). BMRB entry bmse000177 - Indole-3-acetic Acid. Retrieved from [Link]

- Naik, N., Kumar, H. V., & Harini, S. T. (2011). Synthesis and antioxidant evaluation of novel indole-3-acetic acid analogues. European Journal of Chemistry, 2(3), 337-341.

Sources

- 1. researchgate.net [researchgate.net]

- 2. benthamdirect.com [benthamdirect.com]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. derpharmachemica.com [derpharmachemica.com]

- 6. Synthesis and cytotoxic activity of 2-acyl-1H-indole-4,7-diones on human cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. indole acetic acid, 87-51-4 [thegoodscentscompany.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. m.youtube.com [m.youtube.com]

- 11. jbarbiomed.com [jbarbiomed.com]

- 12. Anti-inflammatory and antinociceptive activities of indole-imidazolidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Human Metabolome Database: 1H NMR Spectrum (1D, 500 MHz, H2O, experimental) (HMDB0000197) [hmdb.ca]

- 14. researchgate.net [researchgate.net]

- 15. bipublication.com [bipublication.com]

- 16. Indole-3-acetic acid - Wikipedia [en.wikipedia.org]

- 17. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Biological Activity of Novel 2-(Indolin-1-yl)acetic Acid Derivatives

< ""

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of the Indoline Scaffold in Medicinal Chemistry

The indoline scaffold, a heterocyclic aromatic compound, is a cornerstone in the field of medicinal chemistry.[1] Its unique structural and electronic properties, including the ability of the benzene ring to engage in hydrophobic interactions and the nitrogen heterocycle to act as both a hydrogen bond donor and acceptor, make it a privileged structure in drug design.[1] Unlike the planar indole ring, the non-coplanar nature of the two rings in indoline enhances water solubility, a favorable pharmacokinetic property.[1] Derivatives of indoline have demonstrated a wide spectrum of pharmacological activities, including anticancer, antibacterial, anti-inflammatory, and cardiovascular effects.[1][2] This guide focuses specifically on 2-(Indolin-1-yl)acetic acid derivatives, a class of compounds that has garnered significant interest for its therapeutic potential. We will delve into their synthesis, explore their key biological activities with a focus on anticancer, antimicrobial, and anti-inflammatory properties, elucidate their mechanisms of action, and provide detailed experimental protocols for their evaluation.

Synthesis Strategies for this compound Derivatives

The synthesis of this compound derivatives typically involves multi-step processes. A common starting point is the reaction of indoline with a substituted benzoyl chloride in the presence of a base like potassium carbonate.[3] Another approach involves the reaction of indole-3-acetic acid with thionyl chloride to form an acid chloride, which is then reacted with various anilines.[4] More complex syntheses can involve the reaction of 3-hydrazonoindolin-2-one with phenyl isothiocyanate to form a carbothioamide intermediate, which can then be further modified.[5]

A general synthetic scheme often starts with the N-alkylation of the indoline ring with a suitable haloacetic acid ester, followed by hydrolysis to yield the carboxylic acid. Modifications to the benzene ring of the indoline core or the acetic acid side chain allow for the creation of a diverse library of derivatives for structure-activity relationship (SAR) studies. These studies are crucial for optimizing the biological activity and pharmacokinetic properties of the compounds.[6][7]

Key Biological Activities

This compound derivatives have been reported to exhibit a range of significant biological activities. This section will focus on three key areas: anticancer, antimicrobial, and anti-inflammatory activities.

Anticancer Activity

The indoline core is present in several anticancer agents, and its derivatives have shown promising antitumor effects.[1][2] The anticancer activity of these compounds is often attributed to their ability to inhibit key signaling pathways involved in cancer cell proliferation and survival.[7][8] For instance, some indolin-2-one derivatives act as inhibitors of vascular endothelial growth factor receptors (VEGFRs), which are crucial for angiogenesis, the process of new blood vessel formation that is essential for tumor growth.[7] Sunitinib, an approved anticancer drug, features an indolin-2-one scaffold and functions as a multi-targeted receptor tyrosine kinase inhibitor.[7][9]

Antimicrobial Activity

With the rise of antimicrobial resistance, there is a pressing need for new antibacterial and antifungal agents.[10] Indoline derivatives have emerged as a promising class of compounds with significant antimicrobial properties.[3][5] Some have shown activity against both Gram-positive and Gram-negative bacteria.[3] The mechanism of their antimicrobial action can vary, with some compounds inhibiting essential bacterial enzymes or disrupting cell membrane integrity.[11] Indole derivatives have also been investigated as inhibitors of NorA, a multidrug efflux pump in Staphylococcus aureus, which can restore susceptibility to conventional antibiotics.[12]

Anti-inflammatory Activity

Inflammation is a complex biological response implicated in numerous diseases.[13] Several indoline derivatives have demonstrated potent anti-inflammatory and antioxidant activities.[14] Some derivatives have been shown to protect macrophages from oxidative stress and reduce the production of pro-inflammatory mediators like nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), and interleukin-6 (IL-6).[14] The anti-inflammatory effects of some indole-containing compounds are mediated through the inhibition of cyclooxygenase (COX) enzymes, which are key players in the inflammatory cascade.[15][16]

Mechanism of Action: A Deeper Dive

The diverse biological activities of this compound derivatives stem from their ability to interact with various biological targets.

Anticancer Mechanisms: A primary mechanism of anticancer action for many indoline derivatives is the inhibition of protein kinases, particularly receptor tyrosine kinases (RTKs) like VEGFR.[7] By binding to the ATP-binding site of these kinases, they block the downstream signaling pathways that control cell proliferation, survival, and angiogenesis. Another important target is tubulin, a protein essential for microtubule formation and cell division.[17] Indole-based compounds can bind to the colchicine binding site on tubulin, disrupting microtubule dynamics and leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.[17]

Antimicrobial Mechanisms: The antimicrobial action of these derivatives can be multifaceted. Some may disrupt the bacterial cell wall or membrane, leading to cell lysis. Others may inhibit essential enzymes involved in bacterial metabolism or DNA replication.[11] As mentioned, inhibition of efflux pumps is another key strategy to combat antibiotic resistance.[12]

Anti-inflammatory Mechanisms: The anti-inflammatory properties are often linked to the inhibition of enzymes like 5-lipoxygenase (5-LOX) and soluble epoxide hydrolase (sEH), which are involved in the production of pro-inflammatory lipid mediators.[13] By dually inhibiting these enzymes, indoline-based compounds can reduce the levels of leukotrienes and increase the levels of anti-inflammatory epoxyeicosatrienoic acids (EETs).[13] Furthermore, they can suppress the activation of inflammatory signaling pathways, such as the NF-κB pathway, leading to a decrease in the production of inflammatory cytokines.[14]

Experimental Protocols

To rigorously evaluate the biological activity of novel this compound derivatives, a series of well-defined in vitro and in vivo assays are essential.

In Vitro Anticancer Activity Assessment

1. Cell Viability Assays (e.g., MTT Assay): This is a fundamental assay to determine the cytotoxic effects of the compounds on cancer cells.[18]

-

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay measures the metabolic activity of cells. Viable cells with active mitochondrial dehydrogenases can reduce the yellow MTT to purple formazan crystals.[18] The amount of formazan produced is proportional to the number of living cells.

-

Protocol:

-

Seed cancer cells in a 96-well plate and allow them to adhere overnight.

-

Treat the cells with various concentrations of the this compound derivatives for a specified period (e.g., 24, 48, or 72 hours).

-

Add MTT solution to each well and incubate for 3-4 hours.

-

Dissolve the formazan crystals in a suitable solvent (e.g., DMSO).

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Calculate the half-maximal inhibitory concentration (IC50) value, which represents the concentration of the compound that inhibits cell growth by 50%.[19]

-

2. Apoptosis Assay (e.g., Annexin V-FITC/PI Staining): This assay determines if the compounds induce programmed cell death (apoptosis).[20]

-

Principle: In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, is labeled with a fluorescent dye (FITC) to detect these cells. Propidium iodide (PI) is a fluorescent nuclear stain that is excluded by viable cells but can penetrate the compromised membranes of late apoptotic and necrotic cells.[20]

-

Protocol:

-

Treat cancer cells with the compounds for a specific duration.

-

Harvest the cells and wash them with a binding buffer.

-

Stain the cells with Annexin V-FITC and PI.

-

Analyze the stained cells using a flow cytometer to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.[20]

-

In Vitro Antimicrobial Susceptibility Testing

1. Broth Microdilution Method: This is a standard method to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[21][22]

-

Principle: The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[22]

-

Protocol:

-

Prepare serial two-fold dilutions of the this compound derivatives in a 96-well microtiter plate containing a suitable broth medium.[21]

-

Prepare a standardized inoculum of the test microorganism (e.g., bacteria or fungi) adjusted to a 0.5 McFarland standard.[23]

-

Inoculate each well with the microbial suspension.

-

Include positive (microorganism and broth) and negative (broth only) controls.

-

Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

-

Visually inspect the wells for turbidity to determine the MIC.[21] The lowest concentration with no visible growth is the MIC.

-

2. Disk Diffusion Method: A qualitative method to assess the susceptibility of bacteria to antimicrobial agents.[22][23]

-

Principle: A paper disk impregnated with a known concentration of the antimicrobial agent is placed on an agar plate inoculated with the test bacterium. The agent diffuses into the agar, creating a concentration gradient. If the bacterium is susceptible, a zone of inhibition will form around the disk.[22]

-

Protocol:

-

Prepare a standardized inoculum of the test bacterium and spread it evenly onto a Mueller-Hinton agar plate to create a bacterial lawn.[23]

-

Place paper disks impregnated with the this compound derivatives onto the agar surface.

-

Incubate the plate under appropriate conditions.

-

Measure the diameter of the zone of inhibition around each disk. The size of the zone correlates with the susceptibility of the bacterium to the compound.

-

In Vivo Anti-inflammatory Activity Assessment

1. Carrageenan-Induced Paw Edema in Rats: A widely used and reliable model for evaluating the acute anti-inflammatory activity of compounds.[24][25]

-

Principle: Subplantar injection of carrageenan into the rat's hind paw induces a localized inflammatory response characterized by edema (swelling). The ability of a compound to reduce this swelling is a measure of its anti-inflammatory potential.[24]

-

Protocol:

-

Divide the rats into groups: a control group (vehicle), a standard drug group (e.g., diclofenac), and treatment groups receiving different doses of the this compound derivatives.

-

Administer the compounds or vehicle orally or intraperitoneally.

-

After a specific time (e.g., 1 hour), inject a 1% carrageenan solution into the subplantar region of the right hind paw of each rat.[24]

-

Measure the paw volume or thickness at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after the carrageenan injection using a plethysmometer or calipers.

-

Calculate the percentage of inhibition of edema for each treatment group compared to the control group.[24]

-

Data Presentation and Visualization

Clear and concise presentation of data is crucial for interpreting the results of biological assays.

Quantitative Data Summary

| Compound | Anticancer Activity (IC50, µM) | Antimicrobial Activity (MIC, µg/mL) | Anti-inflammatory Activity (% Inhibition of Edema) |

| MCF-7 (Breast) | A549 (Lung) | S. aureus | |

| Derivative 1 | 10.5 | 15.2 | 8 |

| Derivative 2 | 5.8 | 8.1 | 4 |

| Derivative 3 | >100 | >100 | 64 |

| Standard Drug | Varies | Varies | Varies |

Visualization of Experimental Workflows and Pathways

Visualizing complex processes can greatly enhance understanding. Graphviz (DOT language) is a powerful tool for creating such diagrams.

Experimental Workflow for Anticancer Drug Screening

Caption: Workflow for anticancer screening of this compound derivatives.

Simplified Signaling Pathway for Inflammation

Caption: Inhibition of inflammatory pathways by this compound derivatives.

Conclusion

Novel this compound derivatives represent a versatile and promising class of compounds with a wide range of biological activities. Their potential as anticancer, antimicrobial, and anti-inflammatory agents warrants further investigation. This guide has provided a comprehensive overview of their synthesis, key biological activities, and mechanisms of action, along with detailed experimental protocols for their evaluation. By employing a systematic approach to synthesis, screening, and mechanistic studies, researchers can unlock the full therapeutic potential of this important chemical scaffold. The integration of robust in vitro and in vivo models, coupled with clear data presentation and visualization, will be instrumental in advancing these compounds from the laboratory to clinical applications.

References

-

Synthesis and biological activities of some indoline derivatives. (n.d.). ResearchGate. Retrieved December 30, 2025, from [Link]

-

Synthesis and Biological Evaluation of Derivatives of Indoline as Highly Potent Antioxidant and Anti-inflammatory Agents. (2018, May 10). PubMed. Retrieved December 30, 2025, from [Link]

-

Two preclinical tests to evaluate anticancer activity and to help validate drug candidates for clinical trials. (n.d.). National Institutes of Health. Retrieved December 30, 2025, from [Link]

-

Recent advancements on biological activity of indole and their derivatives: A review. (2022, December 1). Thai Journal of Pharmaceutical Sciences. Retrieved December 30, 2025, from [Link]

-

LABORATORY METHODOLOGIES FOR BACTERIAL ANTIMICROBIAL SUSCEPTIBILITY TESTING. (n.d.). WOAH. Retrieved December 30, 2025, from [Link]

-

Synthesis of Some Novel Indoline-2,3-Dione Derivatives and the Influence of Gamma Irradiation on Their Biological Activities. (n.d.). Taylor & Francis Online. Retrieved December 30, 2025, from [Link]

-

In vitro antimicrobial susceptibility testing methods. (2018, February 1). Pure. Retrieved December 30, 2025, from [Link]

-

Guideline for anticancer assays in cells. (n.d.). ResearchGate. Retrieved December 30, 2025, from [Link]

-

Antimicrobial Susceptibility Testing. (n.d.). Apec.org. Retrieved December 30, 2025, from [Link]

-

Antimicrobial Susceptibility Testing. (2017, March 29). myadlm.org. Retrieved December 30, 2025, from [Link]

-

Assessing Specificity of Anticancer Drugs In Vitro. (2022, July 7). YouTube. Retrieved December 30, 2025, from [Link]

-

Synthesis and Biological Activities of Pyrazino[1,2-a]indole and Pyrazino[1,2-a]indol-1-one Derivatives. (n.d.). MDPI. Retrieved December 30, 2025, from [Link]

-

New Anticancer Agents: In Vitro and In Vivo Evaluation. (n.d.). IntechOpen. Retrieved December 30, 2025, from [Link]

-

Discovery and Optimization of Indoline-Based Compounds as Dual 5-LOX/sEH Inhibitors: In Vitro and In Vivo Anti-Inflammatory Characterization. (2022, November 1). ACS Publications. Retrieved December 30, 2025, from [Link]

-

Indole-containing pharmaceuticals: targets, pharmacological activities, and SAR studies. (n.d.). PubMed Central. Retrieved December 30, 2025, from [Link]

-

In vivo experimental models to investigate the anti-inflammatory activity of herbal extracts (Review). (n.d.). ResearchGate. Retrieved December 30, 2025, from [Link]

-

Development and Application of Indolines in Pharmaceuticals. (2023, February 1). PubMed Central. Retrieved December 30, 2025, from [Link]

-

In vitro and in vivo assessment of the anti-inflammatory activity of olive leaf extract in rats. (2023, April 8). SpringerLink. Retrieved December 30, 2025, from [Link]

-

Development and Application of Indolines in Pharmaceuticals. (n.d.). ResearchGate. Retrieved December 30, 2025, from [Link]

-

Indole-Based Tubulin Inhibitors: Binding Modes and SARs Investigations. (n.d.). PubMed Central. Retrieved December 30, 2025, from [Link]

-

In vitro and in vivo evaluation of anti-inflammatory activities of ethanol extract from Lom-Am-Ma-Pruek remedy for pain relief. (2024, December 15). National Institutes of Health. Retrieved December 30, 2025, from [Link]

-

In vivo anti-inflammatory and antiarthritic activities of aqueous extracts from Thymelaea hirsuta. (n.d.). PubMed Central. Retrieved December 30, 2025, from [Link]

-

Synthesis, Characterization and Anti-Inflammatory and Antipyreticevaluationof Novel Indole Derivatives. (n.d.). International Journal of Pharmacy and Pharmaceutical Sciences. Retrieved December 30, 2025, from [Link]

-

Optimized Methods for In Vitro and In Vivo Anti-Inflammatory Assays and Its Applications in Herbal and Synthetic Drug Analysis. (2025, August 8). ResearchGate. Retrieved December 30, 2025, from [Link]

-

2-(3-Indolyl)acetamides and their oxazoline analogues: Anticancer SAR study. (2025, November 4). ScienceDirect. Retrieved December 30, 2025, from [Link]

- Synthesis of 2-indolinone derivatives. (2020, September 24). Google Patents.

-

Target-based anticancer indole derivatives and insight into structure‒activity relationship: A mechanistic review update (2018–2021). (n.d.). PubMed Central. Retrieved December 30, 2025, from [Link]

-

An overview on 2-indolinone derivatives as anticancer agents. (2023, June 10). Growing Science. Retrieved December 30, 2025, from [Link]

-

Synthesis and Evaluation of Thiazolyl-indole-2-carboxamide Derivatives as Potent Multitarget Anticancer Agents. (n.d.). ACS Omega. Retrieved December 30, 2025, from [Link]

-

Synthesis and antioxidant evaluation of novel indole-3-acetic acid analogues. (2011, September 30). European Journal of Chemistry. Retrieved December 30, 2025, from [Link]

-

Synthesis of some heterocyclic compounds based on (2, 3-dioxo-2, 3-dihydro-1H-indol-1-yl) acetyl acetic acid derivatives. (2025, August 6). ResearchGate. Retrieved December 30, 2025, from [Link]

-

Discovery and structure-activity relationships (SAR) of a novel class of 2-substituted N-piperidinyl indole-based nociceptin opioid receptor ligands. (n.d.). ScienceDirect. Retrieved December 30, 2025, from [Link]

-

Indole Derivatives as Cyclooxygenase Inhibitors: Synthesis, Biological Evaluation and Docking Studies. (n.d.). PubMed Central. Retrieved December 30, 2025, from [Link]

-

An overview on 2-indolinone derivatives as anticancer agents. (n.d.). ResearchGate. Retrieved December 30, 2025, from [Link]

-

Derivatives of indole-1-acetic acid as antiinflammatory agents. (1972, October). PubMed. Retrieved December 30, 2025, from [Link]

-

Synthesis and antibacterial activity of some indole acetic acid derivatives. (2025, August 9). ResearchGate. Retrieved December 30, 2025, from [Link]

-

Synthesis of some novel 1H-Indole derivatives with antibacterial activity and antifungal activity. (2020, April 16). Letters in Applied NanoBioScience. Retrieved December 30, 2025, from [Link]

-

Antimicrobial Activities of New Indole Derivatives Containing 1,2,4-Triazole, 1,3,4-Thiadiazole and Carbothioamide. (n.d.). National Institutes of Health. Retrieved December 30, 2025, from [Link]

-

Synthesis, Antimicrobial and Antibiofilm Activities, and Molecular Docking Investigations of 2-(1H-Indol-3-yl)-1H-benzo[d]imidazole Derivatives. (2023, October 14). MDPI. Retrieved December 30, 2025, from [Link]

-

Synthesis and Antimicrobial Activities of New Indolyl -Pyrimidine Derivatives. (2011, June 27). Journal of Applied Pharmaceutical Science. Retrieved December 30, 2025, from [Link]

-

Synthesis characterization and anti-inflammatory activity of indole derivatives bearing-4-oxazetidinone. (n.d.). JOCPR. Retrieved December 30, 2025, from [Link]

-

Structure-activity relationship studies of indolin-2-one derivatives as vascular endothelial growth factor receptor inhibitors and anticancer agents. (2020, September 3). PubMed. Retrieved December 30, 2025, from [Link]

-

Anti-inflammatory and antinociceptive activities of indole-imidazolidine derivatives. (n.d.). PubMed. Retrieved December 30, 2025, from [Link]

-

Substituted derivatives of indole acetic acid as aldose reductase inhibitors with antioxidant activity: Structure-activity relationship. (2025, August 9). ResearchGate. Retrieved December 30, 2025, from [Link]

Sources

- 1. Development and Application of Indolines in Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Synthesis and antioxidant evaluation of novel indole-3-acetic acid analogues | European Journal of Chemistry [eurjchem.com]

- 5. tandfonline.com [tandfonline.com]

- 6. Discovery and structure-activity relationships (SAR) of a novel class of 2-substituted N-piperidinyl indole-based nociceptin opioid receptor ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Structure-activity relationship studies of indolin-2-one derivatives as vascular endothelial growth factor receptor inhibitors and anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Synthesis and Biological Activities of Pyrazino[1,2-a]indole and Pyrazino[1,2-a]indol-1-one Derivatives | MDPI [mdpi.com]

- 9. researchgate.net [researchgate.net]

- 10. nanobioletters.com [nanobioletters.com]

- 11. researchgate.net [researchgate.net]

- 12. Antimicrobial Activities of New Indole Derivatives Containing 1,2,4-Triazole, 1,3,4-Thiadiazole and Carbothioamide - PMC [pmc.ncbi.nlm.nih.gov]

- 13. pubs.acs.org [pubs.acs.org]

- 14. Synthesis and Biological Evaluation of Derivatives of Indoline as Highly Potent Antioxidant and Anti-inflammatory Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Indole-containing pharmaceuticals: targets, pharmacological activities, and SAR studies - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Indole Derivatives as Cyclooxygenase Inhibitors: Synthesis, Biological Evaluation and Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Indole-Based Tubulin Inhibitors: Binding Modes and SARs Investigations - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. Two preclinical tests to evaluate anticancer activity and to help validate drug candidates for clinical trials - PMC [pmc.ncbi.nlm.nih.gov]

- 20. benchchem.com [benchchem.com]

- 21. benchchem.com [benchchem.com]

- 22. apec.org [apec.org]

- 23. myadlm.org [myadlm.org]

- 24. In vitro and in vivo assessment of the anti-inflammatory activity of olive leaf extract in rats - PMC [pmc.ncbi.nlm.nih.gov]

- 25. jbarbiomed.com [jbarbiomed.com]

A Multi-Spectroscopic Approach to the Structural Elucidation of 2-(Indolin-1-yl)acetic acid

Abstract

The definitive structural confirmation of novel or synthesized chemical entities is a cornerstone of chemical research and drug development. 2-(Indolin-1-yl)acetic acid, a molecule of interest due to its structural relation to biologically active indole derivatives, requires a rigorous and multi-faceted analytical approach for unambiguous characterization. This technical guide provides an in-depth, field-proven methodology for the structural elucidation of this compound, leveraging a synergistic combination of mass spectrometry, nuclear magnetic resonance, and infrared spectroscopy. More than a simple recitation of protocols, this document delves into the causality behind experimental choices and data interpretation, presenting a self-validating system of analysis designed for researchers, scientists, and drug development professionals.

Introduction: The Imperative for Unambiguous Characterization

This compound is a derivative of indoline, featuring an acetic acid moiety at the 1-position. Unlike its aromatic counterpart, indole-3-acetic acid (a well-known plant hormone), the indoline core has a saturated five-membered ring, fundamentally altering its chemical and electronic properties.[1] This structural difference necessitates a comprehensive spectroscopic analysis to confirm its identity, purity, and structure, as any ambiguity can have profound implications in medicinal chemistry and material science.

This guide outlines an integrated spectroscopic workflow, demonstrating how data from orthogonal techniques are woven together to build an unshakeable structural hypothesis. We will proceed from determining the molecular formula to mapping the carbon-hydrogen framework and identifying key functional groups.

The Integrated Analytical Workflow

The principle of modern structural elucidation relies on the convergence of evidence. No single technique provides the complete picture. Instead, we use a systematic approach where the output of one analysis informs and validates the interpretation of the next.

Caption: Integrated workflow for spectroscopic analysis.

Mass Spectrometry (MS): The Molecular Blueprint

Expertise & Rationale: We begin with High-Resolution Mass Spectrometry (HRMS), typically with electrospray ionization (ESI), as it provides the most critical initial piece of data: the exact molecular weight. This allows for the unambiguous determination of the molecular formula, which is the foundation upon which all other structural data is built. ESI is chosen for its soft ionization, which minimizes fragmentation and preserves the molecular ion.

Experimental Protocol: HRMS (ESI-TOF)

-

Sample Preparation: Accurately weigh ~1 mg of the sample and dissolve it in 1 mL of a suitable solvent (e.g., methanol or acetonitrile). Further dilute this stock solution to a final concentration of ~1-10 µg/mL.

-

Instrumentation: Utilize a Time-of-Flight (TOF) mass spectrometer equipped with an ESI source.

-

Analysis Mode: Operate in positive ion mode to detect the protonated molecule [M+H]⁺. The high proton affinity of the indoline nitrogen makes this mode highly efficient.

-

Data Acquisition: Infuse the sample solution at a flow rate of 5-10 µL/min. Acquire data over a mass range of m/z 50-500.

-

Calibration: Ensure the instrument is calibrated with a known standard immediately prior to analysis to guarantee mass accuracy below 5 ppm.

Data Interpretation and Expected Results

The molecular formula for this compound is C₁₀H₁₁NO₂. The primary objective is to find the experimental mass for the [M+H]⁺ ion and compare it to the theoretical value.

| Ion Species | Theoretical m/z | Observed m/z | Interpretation |

| [M+H]⁺ | 178.0863 | ~178.086 (± 5 ppm) | Confirms the molecular formula C₁₀H₁₁NO₂. |

| [M-COOH]⁺ | 132.0757 | ~132.076 | A potential fragment corresponding to the loss of the carboxyl group. |

| [C₈H₈N]⁺ | 118.0651 | ~118.065 | A major fragment corresponding to the stable indolinyl cation after loss of the entire acetic acid side chain.[2][3] |

The observation of the [M+H]⁺ ion with high mass accuracy provides strong evidence for the elemental composition. The fragmentation pattern, particularly the loss of the acetic acid moiety to yield the indolinyl cation, serves as a preliminary confirmation of the gross structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Atoms

Expertise & Rationale: NMR spectroscopy is the most powerful tool for elucidating the precise structure of an organic molecule. ¹H NMR reveals the chemical environment and connectivity of protons, while ¹³C NMR maps the carbon skeleton. For a molecule like this compound, specific patterns in the aromatic and aliphatic regions are expected, which act as structural fingerprints.

Experimental Protocol: ¹H and ¹³C NMR

-

Sample Preparation: Dissolve 5-10 mg of the sample in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a 5 mm NMR tube. The choice of solvent is critical; DMSO-d₆ is often preferred as it will reliably show the acidic proton of the carboxylic acid.

-

Instrumentation: Use an NMR spectrometer with a field strength of 400 MHz or higher for better signal dispersion.

-

¹H NMR Acquisition: Acquire a standard 1D proton spectrum. Key parameters include a 30-45° pulse angle, a relaxation delay (d1) of 1-2 seconds, and acquisition of at least 16 scans for a good signal-to-noise ratio.

-

¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum (e.g., zgpg30). A longer relaxation delay (2-5 seconds) and a larger number of scans (>1024) are typically required due to the lower natural abundance and sensitivity of the ¹³C nucleus.

Data Interpretation: ¹H NMR Spectrum

The ¹H NMR spectrum provides a wealth of information through chemical shift, integration, and multiplicity (splitting patterns).

| Proton Assignment | Predicted δ (ppm) | Multiplicity | Integration | Rationale |

| H-7 | ~7.1-7.2 | d | 1H | Aromatic proton ortho to the fused ring, coupled to H-6. |

| H-5, H-6 | ~6.9-7.1 | m | 2H | Overlapping aromatic protons, complex coupling. |

| H-4 | ~6.6-6.7 | d | 1H | Aromatic proton ortho to the nitrogen-bearing carbon, often shifted upfield. |

| N-CH₂ (Side Chain) | ~4.0-4.2 | s | 2H | Methylene group attached to nitrogen and a carbonyl. Deshielded. Singlet as there are no adjacent protons. |

| C-2-H₂ | ~3.5-3.6 | t | 2H | Aliphatic methylene adjacent to nitrogen, deshielded. Triplet due to coupling with C-3-H₂. |

| C-3-H₂ | ~2.9-3.1 | t | 2H | Aliphatic methylene adjacent to the aromatic ring. Triplet due to coupling with C-2-H₂. |

| COOH | >10 (DMSO-d₆) | br s | 1H | Acidic proton, chemical shift is solvent and concentration dependent. Broad signal. |

Note: Chemical shifts are predictions based on typical values for indoline and N-substituted systems and may vary based on solvent and other factors.[4][5]

Data Interpretation: ¹³C NMR Spectrum

The proton-decoupled ¹³C NMR spectrum confirms the carbon framework. We expect 10 distinct signals corresponding to the 10 carbon atoms in the molecule.

| Carbon Assignment | Predicted δ (ppm) | Rationale |

| C=O | ~171-173 | Carboxylic acid carbonyl carbon, highly deshielded. |

| C-7a | ~150-152 | Aromatic quaternary carbon bonded to nitrogen. |

| C-3a | ~130-132 | Aromatic quaternary carbon at the ring junction. |

| C-5, C-6 | ~124-128 | Aromatic CH carbons. |

| C-4 | ~118-120 | Aromatic CH carbon. |

| C-7 | ~108-110 | Aromatic CH carbon ortho to nitrogen, often shifted upfield. |

| N-CH₂ (Side Chain) | ~52-55 | Methylene carbon attached to nitrogen. |

| C-2 | ~47-50 | Aliphatic methylene carbon adjacent to nitrogen. |

| C-3 | ~28-30 | Aliphatic methylene carbon. |

Note: Chemical shifts are predictions and serve as a guide for assignment.[4][6]

Caption: Workflow for NMR data analysis and assignment.

Infrared (IR) Spectroscopy: Functional Group Fingerprinting

Expertise & Rationale: IR spectroscopy is a rapid and powerful technique for identifying the functional groups present in a molecule. For this compound, the most characteristic signals will be from the carboxylic acid group. The absence of an N-H stretch is equally important, confirming the N-substitution. Attenuated Total Reflectance (ATR) is a modern, preferred method as it requires minimal sample preparation.

Experimental Protocol: ATR-FTIR

-

Sample Preparation: Place a small amount (1-2 mg) of the solid sample directly onto the ATR crystal.

-

Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.

-

Data Acquisition: Collect a background spectrum of the clean, empty ATR crystal. Apply pressure to the sample using the anvil to ensure good contact. Collect the sample spectrum, typically by co-adding 16-32 scans at a resolution of 4 cm⁻¹. The typical range is 4000-600 cm⁻¹.

Data Interpretation and Expected Results

The IR spectrum is analyzed by identifying characteristic absorption bands.

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Expected Appearance |

| 2500-3300 | O-H stretch | Carboxylic Acid | Very broad, strong absorption, often obscuring C-H stretches.[7] |

| 3000-3100 | C-H stretch | Aromatic C-H | Medium to weak, sharp peaks. |

| 2850-2960 | C-H stretch | Aliphatic C-H | Medium, sharp peaks. |

| ~1700-1725 | C=O stretch | Carboxylic Acid | Very strong, sharp absorption.[7][8] |

| ~1600, ~1480 | C=C stretch | Aromatic Ring | Two to three medium-intensity bands. |

| ~1210-1320 | C-N stretch | Aryl Amine | Medium to strong absorption. |

| Absence at ~3300-3500 | N-H stretch | Secondary Amine | The absence of a peak here confirms the indoline nitrogen is tertiary (N-substituted). |

Integrated Structural Elucidation: A Cohesive Conclusion

The final step is to synthesize the information from all analyses into a single, self-consistent structural assignment.

-

MS established the molecular formula as C₁₀H₁₁NO₂.

-

IR confirmed the presence of a carboxylic acid (broad O-H, strong C=O) and an N-substituted aromatic system (aryl C-N, absence of N-H).

-

¹³C NMR showed 10 distinct carbons, consistent with the formula, and identified the carbonyl, aromatic, and aliphatic regions.

-

¹H NMR provided the definitive map, showing the four protons of a disubstituted benzene ring, the characteristic adjacent triplet signals of the C2 and C3 protons of an indoline ring, and the isolated singlet for the N-CH₂ side chain, all with the correct integrations.

Each piece of data corroborates the others, leading to the unambiguous structural confirmation of the sample as this compound.

Caption: Convergence of data for final structural proof.

References

-

The Royal Society of Chemistry. Supporting information. Retrieved from [Link]

-

AWS. Copper-Catalyzed Intramolecular C-H Oxidation/Acylation of Formyl-N-arylformamides Leading to Indoline-2,3-diones. Retrieved from [Link]

-

The Royal Society of Chemistry. SUPPLEMENTARY INFORMATION Regioselective synthesis of pyrrole and indole-fused isocoumarins catalysed by N^O chelate ruthenium(I). Retrieved from [Link]

-

Human Metabolome Database. 1H NMR Spectrum (1D, 500 MHz, H2O, experimental) (HMDB0000197). Retrieved from [Link]

-

MassBank. MSBNK-Athens_Univ-AU279603. Retrieved from [Link]

-

European Journal of Chemistry. Synthesis and antioxidant evaluation of novel indole-3-acetic acid analogues. Retrieved from [Link]

-

The Royal Society of Chemistry. 3-hydroxy-3-((3-methyl-4-nitroisoxazol-5-yl)methyl)indolin-2-one as versatile intermediate for retro-Henry and Friedel-Crafts al. Retrieved from [Link]

-

International Journal of Advanced Biotechnology and Research. synthesis, characterization and pharmacological screening of 2-methyl-1h-indole-3-carboxylic acid. Retrieved from [Link]

-

MDPI. The Synthesis and Biological Evaluation of 2-(1H-Indol-3-yl)quinazolin-4(3H)-One Derivatives. Retrieved from [Link]

-

mzCloud. Indole 3 acetic acid. Retrieved from [Link]

-

CORE. Synthesis and C-13 NMR Spectral Assignments of 2-Methylindole- -3-S-Acid Derivatives. Retrieved from [Link]

-

SpectraBase. 3-Indole acetic acid - Optional[13C NMR] - Spectrum. Retrieved from [Link]

-

ResearchGate. Structures and vibrational spectra of indole carboxylic acids. Part I. Indole-2-carboxylic acid | Request PDF. Retrieved from [Link]

-

National Center for Biotechnology Information. 1H-Indole-1-acetic acid | C10H9NO2 | CID 90448 - PubChem. Retrieved from [Link]

-

Biological Magnetic Resonance Bank. BMRB entry bmse000177 - Indole-3-acetic Acid. Retrieved from [Link]

-

CORE. Electronic Absorption and Fluorescence Spectra of Indole . Derivatives. Quantitative Treatment of the Substituent Effects and a. Retrieved from [Link]

-

ResearchGate. Synthesis of 2-(Indol-3-yl)-ethanone-based Arylhydrocarbon Receptor Agonist Candidates via Weinreb Amides of Indole-3-acetic Acid | Request PDF. Retrieved from [Link]

-

Research Data Australia. UV Vis Spectra of Indole Analogues. Retrieved from [Link]

-

ResearchGate. IR spectra of indole-3-acetic acid in KBr. Indole NH-band at 3389 cm -1.... Retrieved from [Link]

-

National Center for Biotechnology Information. Design, synthesis and screening of indole acetic acid-based tri-azo moieties as antioxidants, anti-microbial and cytotoxic agents. Retrieved from [Link]

-

ResearchGate. UV-vis spectra and mass spectra of the products from indole and its... | Download Scientific Diagram. Retrieved from [Link]

-

PubMed. Absorption and fluorescence spectra of ring-substituted indole-3-acetic acids. Retrieved from [Link]

-

Preprints.org. Mass Spectrometry Rearrangement Ions and Metabolic Pathways-Based Discovery of Indole Derivatives during the Aging Process in Ci. Retrieved from [Link]

-

Matrix Fine Chemicals. 2-(1H-INDOL-3-YL)ACETIC ACID | CAS 87-51-4. Retrieved from [Link]

-

MDPI. A Comprehensive Analysis Using Colorimetry, Liquid Chromatography-Tandem Mass Spectrometry and Bioassays for the Assessment of Indole Related Compounds Produced by Endophytes of Selected Wheat Cultivars. Retrieved from [Link]

-

ResearchGate. UV/Vis spectra of indole-3-acetic acid (1; 1, 3) and its complex with.... Retrieved from [Link]

-

National Institute of Standards and Technology. Acetic acid - the NIST WebBook. Retrieved from [Link]

Sources

- 1. 1H-Indole-1-acetic acid | C10H9NO2 | CID 90448 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. massbank.eu [massbank.eu]

- 3. mdpi.com [mdpi.com]

- 4. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]

- 5. rsc.org [rsc.org]

- 6. rsc.org [rsc.org]

- 7. researchgate.net [researchgate.net]

- 8. Acetic acid [webbook.nist.gov]

Exploring the Mechanism of Action of 2-(Indolin-1-yl)acetic acid: A Mechanistic Whitepaper

An In-Depth Technical Guide

Abstract

2-(Indolin-1-yl)acetic acid is a synthetic molecule structurally analogous to the principal plant hormone Indole-3-acetic acid (IAA), the most common and physiologically active auxin. Due to this profound structural similarity, its primary mechanism of action is understood to be that of a classic auxin, hijacking the endogenous auxin signaling pathway to elicit physiological responses. This guide provides a detailed exploration of this mechanism, beginning with the molecular perception of the compound by the TIR1/AFB receptor complex, the subsequent degradation of Aux/IAA transcriptional repressors, and the ultimate activation of Auxin Response Factors (ARFs) that drive auxin-responsive gene expression. We will detail the key experimental protocols required to validate this pathway, present quantitative data on auxin activity, and visualize the core signaling cascade. Furthermore, we will briefly explore potential alternative mechanisms of action based on the established bioactivity of related indoline scaffolds in therapeutic contexts, acknowledging the versatility of this chemical moiety.

Introduction to this compound: An Auxin Analogue

Indole-3-acetic acid (IAA) is a pivotal phytohormone that orchestrates a vast array of developmental processes in plants, from establishing apical dominance and polarity to promoting cell elongation, division, and differentiation[1]. The defining chemical features of IAA are an unsaturated indole ring and an acetic acid side chain[1]. This compound shares the critical acetic acid side chain but possesses a saturated indoline ring. In the context of plant physiology, this structural conservation strongly predicts its function as a synthetic auxin.

Synthetic auxins are exogenous compounds that mimic the effect of endogenous IAA.[2][3]. They are of immense value in agriculture and research, used to stimulate root formation, control fruit development, and, at high concentrations, as herbicides[2][3]. The mechanism of action for these synthetic molecules is not novel; rather, they co-opt the natural auxin perception and signaling machinery. This guide will dissect that machinery as the primary mechanism of action for this compound.

Primary Mechanism of Action: The Auxin Signaling Pathway

The central dogma of auxin signaling involves a surprisingly direct and elegant pathway that converts a chemical signal into a transcriptional response. The core components are the F-box protein TRANSPORT INHIBITOR RESPONSE 1 (TIR1) and its AUXIN SIGNALING F-BOX (AFB) homologues, the Aux/IAA transcriptional repressors, and the Auxin Response Factor (ARF) transcription factors.

Molecular Perception: The TIR1/AFB Co-receptor Complex

The cellular receptor for auxin is not a single protein but a co-receptor complex. The F-box protein TIR1 (or its AFB paralogs) forms part of an SCF (Skp1-Cullin-F-box) E3 ubiquitin ligase complex. In the absence of auxin, the TIR1/AFB protein has a low affinity for its target substrates, the Aux/IAA repressor proteins.

This compound, acting as an IAA mimic, initiates the signaling cascade by binding to a specific pocket on the TIR1/AFB protein. This binding event is not merely an activation step; the auxin molecule acts as a form of "molecular glue," stabilizing the interaction between TIR1/AFB and an Aux/IAA protein. This creates a stable ternary complex: SCFTIR1/AFB-Auxin-Aux/IAA.

Ubiquitination and Degradation of Aux/IAA Repressors

Once the Aux/IAA repressor is brought into stable contact with the SCFTIR1/AFB complex, the E3 ubiquitin ligase machinery is activated. This results in the poly-ubiquitination of the Aux/IAA protein, marking it for rapid degradation by the 26S proteasome. This targeted degradation is the critical "de-repression" step in the pathway.

Liberation and Activation of Auxin Response Factors (ARFs)

In the basal state (low auxin), Aux/IAA proteins are bound to Auxin Response Factors (ARFs), a family of transcription factors. This interaction represses the transcriptional activity of the ARFs. When this compound triggers the degradation of the Aux/IAA proteins, the ARFs are liberated. Once freed, ARFs can bind to specific DNA sequences in the promoters of auxin-responsive genes, known as Auxin Response Elements (AuxREs), to either activate or repress their transcription, leading to the downstream physiological effects associated with auxin activity.

Signaling Pathway Diagram

Caption: Figure 1: The core auxin signaling pathway initiated by an auxin analogue.

Key Experimental Protocols for Mechanistic Validation

To validate the hypothesis that this compound acts as an auxin, a series of standardized bioassays and molecular techniques are employed.

Protocol: Root Growth Inhibition Assay

Rationale: A classic dose-dependent effect of auxin is the promotion of root growth at very low concentrations and the strong inhibition of primary root elongation at higher concentrations. This assay quantifies that response.

Methodology:

-

Preparation of Media: Prepare half-strength Murashige and Skoog (MS) agar plates. After autoclaving and cooling to ~50°C, add this compound from a stock solution to achieve a range of final concentrations (e.g., 0, 10 nM, 100 nM, 1 µM, 10 µM). Include a positive control series with IAA.

-

Seed Sterilization & Plating: Surface-sterilize Arabidopsis thaliana (Col-0) seeds and place them on the prepared plates.

-

Vernalization & Growth: Store plates at 4°C for 2-3 days in the dark (vernalization), then transfer them to a growth chamber oriented vertically under a long-day photoperiod (16h light / 8h dark) at 22°C.

-

Data Acquisition: After 5-7 days of growth, scan the plates and measure the length of the primary root for at least 20 seedlings per condition using image analysis software (e.g., ImageJ).

-